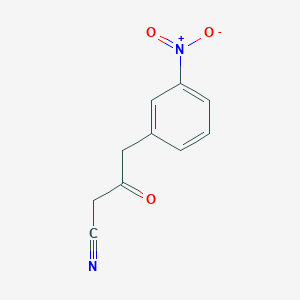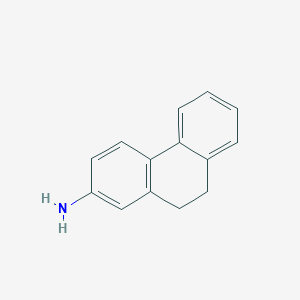
Toluene, trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene, trifluoro- is an aromatic compound characterized by the presence of two fluorine atoms and one fluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Toluene, trifluoro- can be synthesized through various methods. One common approach involves the fluorination of 1,2-difluorobenzene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the Balz-Schiemann reaction, where diazonium tetrafluoroborate salts are converted to their corresponding fluorides .
Industrial Production Methods: Industrial production of Toluene, trifluoro- typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Toluene, trifluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield fluorinated toluenes.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products:
Substitution: Fluorinated phenols or anilines.
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated toluenes
Wissenschaftliche Forschungsanwendungen
Toluene, trifluoro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Toluene, trifluoro- exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,2-Difluorobenzene: Lacks the fluoromethyl group, making it less versatile in certain synthetic applications.
1,3-Difluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1,4-Difluorobenzene: Similar to 1,2-Difluorobenzene but with fluorine atoms in the para position.
Uniqueness: Toluene, trifluoro- is unique due to the presence of both fluorine atoms and a fluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex fluorinated compounds and enhance its utility in various applications .
Eigenschaften
Molekularformel |
C7H5F3 |
|---|---|
Molekulargewicht |
146.11 g/mol |
IUPAC-Name |
1,2-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
InChI-Schlüssel |
QCUDEATVOVLIKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)

![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)





![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)

